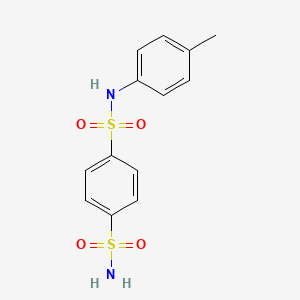
N-(4-methylphenyl)-1,4-benzenedisulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-1,4-benzenedisulfonamide, also known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. Sulindac is a member of the sulfonamide class of drugs, which are known for their anti-inflammatory and analgesic properties. The purpose of
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)-1,4-benzenedisulfonamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and by inhibiting their production, N-(4-methylphenyl)-1,4-benzenedisulfonamide is able to reduce inflammation and relieve pain.
Biochemical and Physiological Effects
Sulindac has a number of biochemical and physiological effects, including its ability to inhibit the activity of COX enzymes, reduce the production of prostaglandins, and decrease inflammation. Sulindac has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, N-(4-methylphenyl)-1,4-benzenedisulfonamide has been shown to have an effect on the immune system, as it is able to reduce the production of certain cytokines that are involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Sulindac has a number of advantages for use in lab experiments, including its well-established safety profile, its ability to inhibit COX enzymes, and its anti-inflammatory and analgesic properties. However, there are also some limitations to the use of N-(4-methylphenyl)-1,4-benzenedisulfonamide in lab experiments. For example, N-(4-methylphenyl)-1,4-benzenedisulfonamide may have off-target effects that could interfere with the results of experiments. In addition, N-(4-methylphenyl)-1,4-benzenedisulfonamide may not be effective in all models of inflammation or pain, and its effects may vary depending on the dose and duration of treatment.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(4-methylphenyl)-1,4-benzenedisulfonamide. One area of interest is the development of new analogs of N-(4-methylphenyl)-1,4-benzenedisulfonamide that may be more effective or have fewer side effects than the original compound. Another area of interest is the use of N-(4-methylphenyl)-1,4-benzenedisulfonamide in combination with other drugs or therapies to enhance its effectiveness. Finally, there is a need for further research on the mechanisms of action of N-(4-methylphenyl)-1,4-benzenedisulfonamide, as well as its potential use in the prevention and treatment of cancer and other diseases.
Synthesemethoden
Sulindac can be synthesized using a variety of methods, including the reaction of 4-methylbenzenesulfonyl chloride with 1,4-benzenediamine in the presence of a base, such as triethylamine. This reaction produces N-(4-methylphenyl)-1,4-benzenedisulfonamide as the final product. Other methods of synthesis include the reaction of 4-methylbenzenesulfonyl chloride with sodium sulfide, or the reaction of 4-methylbenzenesulfonyl chloride with 1,4-phenylenediamine in the presence of a reducing agent, such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Sulindac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating a variety of conditions, including osteoarthritis, rheumatoid arthritis, and acute pain. Sulindac has also been studied for its potential use in the prevention of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
4-N-(4-methylphenyl)benzene-1,4-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c1-10-2-4-11(5-3-10)15-21(18,19)13-8-6-12(7-9-13)20(14,16)17/h2-9,15H,1H3,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXMHYMJJUFYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)benzene-1,4-disulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5713692.png)

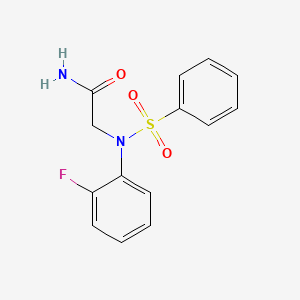


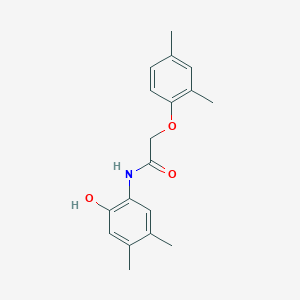
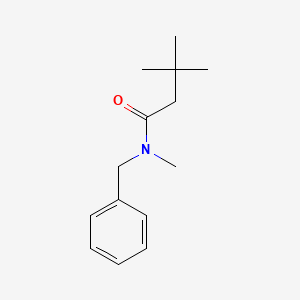
![{4-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5713741.png)
![dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate](/img/structure/B5713742.png)
![2-(2-thienyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5713745.png)
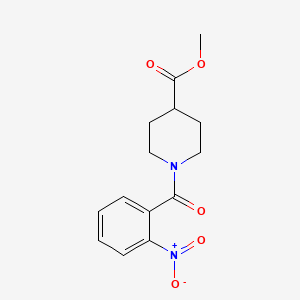
amino]methyl}phenyl)acetamide](/img/structure/B5713757.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5713775.png)
